2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester

Lipophilicity Drug-likeness Membrane permeability

2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester (IUPAC: methyl 2-amino-6-chloro-1,3-benzothiazole-4-carboxylate; CAS 1023531-08-9) is a trisubstituted benzothiazole heterocycle with molecular formula C₉H₇ClN₂O₂S and a molecular weight of 242.68 g/mol. The compound features three distinct reactive handles: a nucleophilic 2-amino group, an electrophilic 6-chloro substituent amenable to cross-coupling, and a 4-carboxylic acid methyl ester capable of hydrolysis or amidation.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68 g/mol
CAS No. 1023531-08-9
Cat. No. B3203862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester
CAS1023531-08-9
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)N
InChIInChI=1S/C9H7ClN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12)
InChIKeyBMLKUJDKRBSLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester (CAS 1023531-08-9): Core Physicochemical Identity and Procurement-Relevant Profile


2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester (IUPAC: methyl 2-amino-6-chloro-1,3-benzothiazole-4-carboxylate; CAS 1023531-08-9) is a trisubstituted benzothiazole heterocycle with molecular formula C₉H₇ClN₂O₂S and a molecular weight of 242.68 g/mol . The compound features three distinct reactive handles: a nucleophilic 2-amino group, an electrophilic 6-chloro substituent amenable to cross-coupling, and a 4-carboxylic acid methyl ester capable of hydrolysis or amidation. Its computed LogP of 2.58 and topological polar surface area (TPSA) of 93.4 Ų place it within favorable drug-like physicochemical space . Commercially available purities range from 95% to 98% across multiple suppliers, with batch-specific analytical certificates (NMR, HPLC, GC) provided . The compound is classified under GHS07 (Warning) with hazard statements H302, H315, H319, and H335, requiring standard laboratory handling precautions .

Why Generic Substitution Fails: Structural Differentiation of 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester from Closest Analogs


Benzothiazole-4-carboxylic acid methyl esters with varying substitution patterns are not interchangeable building blocks. The specific combination of a 2-NH₂, 6-Cl, and 4-COOMe substitution pattern on the benzothiazole core is structurally distinct from the non-chlorinated analog (CAS 1024054-68-9), the positional isomer with chlorine at the 4-position (CAS 1427425-98-6), and the des-ester analog 2-amino-6-chlorobenzothiazole (CAS 95-24-9). These differences produce quantifiable changes in lipophilicity (ΔLogP ~1.0), hydrogen-bonding capacity, halogen bonding potential, and synthetic reactivity profiles that render simple substitution scientifically unsound without explicit comparative validation data [1]. The evidence below establishes where these differences translate into measurable, decision-relevant differentiation.

Quantitative Differential Evidence: 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester vs. Closest Analogs


Lipophilicity Advantage: LogP Increase of ~1.0 Log Unit vs. Non-Chlorinated Analog (CAS 1024054-68-9)

The 6-chloro substituent on the target compound substantially increases lipophilicity relative to the non-chlorinated analog 2-amino-benzothiazole-4-carboxylic acid methyl ester (CAS 1024054-68-9). The target compound has a computed LogP (XLogP3) of 2.5–2.58, compared to a LogP of 1.60–1.67 for the non-chlorinated analog . This ΔLogP of approximately +0.9 to +1.0 log units is consistent with the established Hansch π-value for aromatic chlorine (+0.71) and indicates significantly enhanced passive membrane permeability potential, while the topological polar surface area remains nearly identical (93.4 vs. 94.2 Ų), preserving similar hydrogen-bonding capacity [1].

Lipophilicity Drug-likeness Membrane permeability

Halogen Bonding Capability: 6-Chloro Substituent Introduces σ-Hole Interaction Potential Absent in Non-Halogenated Analog

The chlorine atom at position 6 of the target compound provides a σ-hole that can participate in halogen bonding interactions with biological targets—a feature entirely absent in the non-chlorinated analog (CAS 1024054-68-9). The C–Cl bond at the 6-position of the benzothiazole ring presents an electropositive crown collinear with the C–Cl bond axis, capable of engaging Lewis bases (e.g., backbone carbonyl oxygens in protein binding pockets) at distances of ~3.0–3.3 Å [1]. This interaction modality has been exploited in numerous kinase and PARP inhibitor programs utilizing halogen-substituted benzothiazole scaffolds. By contrast, the non-chlorinated analog (C₉H₈N₂O₂S, MW 208.24) lacks any halogen substituent . The positional isomer (CAS 1427425-98-6) also contains chlorine but at the 4-position adjacent to the ester, which alters the halogen bond vector relative to the 2-amino group and may affect target engagement geometry .

Halogen bonding Molecular recognition Structure-based drug design

Class-Level Biological Validation: 2-Aminobenzothiazole-4-carboxylate Scaffold Yields PARP14 Inhibitor with IC₅₀ = 1.69 μM

The 2-aminobenzothiazole-4-carboxylate scaffold, of which the target compound is a direct 6-chloro congener, has been experimentally validated as a productive starting point for PARP14 inhibitor development. Wang et al. (Tetrahedron, 2014) reported a palladium-catalyzed N-arylation protocol on 2-aminobenzothiazole-4-carboxylates to generate a series of 2-arylaminobenzothiazoles. Structural optimization yielded a potent PARP14 inhibitor (compound 8) with an IC₅₀ value of 1.69 μM, confirmed by X-ray co-crystallography of the catalytic domain of PARP14 in complex with the inhibitor [1]. The 6-chloro substitution present on the target compound is anticipated to modulate both the electronic character of the benzothiazole ring and the N-arylation reactivity at the 2-amino position, potentially affecting inhibitor potency and selectivity compared to unsubstituted or differently substituted congeners.

PARP14 inhibition Anticancer DNA damage response

Antimicrobial Activity: 2-Amino-6-chlorobenzothiazole Derivatives Exhibit MIC Values as Low as 1.56–8 μg/mL Against Pathogenic Bacteria

Derivatives of 2-amino-6-chlorobenzothiazole, which shares the 2-NH₂-6-Cl benzothiazole core with the target compound, have demonstrated measurable antibacterial activity in multiple independent studies. Catalano et al. (2021) reported benzothiazole-containing triclocarban analogues synthesized from 2-amino-6-chlorobenzothiazole with MIC values of 8 μg/mL against Gram-positive bacterial strains [1]. Krishnamurthy et al. (2023) further identified 2-amino-6-chlorobenzothiazole-derived compounds with MIC values as low as 1.56 μg/mL [2]. In contrast, the non-chlorinated analog 2-aminobenzothiazole-4-carboxylic acid methyl ester (CAS 1024054-68-9) is primarily cited as a pharmaceutical intermediate for neurological disorder programs, with no comparable antimicrobial MIC data found in the accessible literature . The 6-chloro substituent appears critical for the antimicrobial pharmacophore, consistent with known SAR where halogen substitution at the 6-position of benzothiazoles enhances antibacterial potency.

Antimicrobial Antibacterial MIC determination

Synthetic Versatility: Three Orthogonal Reactive Handles vs. Two for Non-Chlorinated Analog

The target compound (C₉H₇ClN₂O₂S) possesses three synthetically orthogonal reactive centers: (i) the 2-NH₂ group for N-arylation, acylation, or diazotization; (ii) the 6-Cl substituent for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) or nucleophilic aromatic substitution; and (iii) the 4-COOMe ester for hydrolysis to the carboxylic acid or direct amidation . The non-chlorinated analog (CAS 1024054-68-9, C₉H₈N₂O₂S) lacks the 6-Cl handle, offering only two diversification points. The positional isomer (CAS 1427425-98-6) shares the same molecular formula but places chlorine at the sterically hindered 4-position adjacent to the ester, which may reduce cross-coupling efficiency at that site . The Pd-catalyzed N-arylation protocol specifically developed for 2-aminobenzothiazole-4-carboxylates (Tetrahedron, 2014) demonstrates the synthetic tractability of this scaffold class, achieving efficient C–N coupling under Pd₂(dba)₃/Xantphos conditions [1].

Synthetic intermediate Orthogonal reactivity Diversification

Commercial Purity and QC Differentiation: 98% Purity with Multi-Technique Batch Certification vs. 95% Baseline for Analogs

The target compound is commercially available at 98% purity from multiple suppliers (Fluorochem, Leyan, MolCore) with comprehensive batch-specific analytical certification including NMR, HPLC, and GC . The non-chlorinated analog (CAS 1024054-68-9) is typically offered at 95% purity (Sigma-Aldrich, Bidepharm) to 97–98% (CymitQuimica, ChemImpex) . The positional isomer (CAS 1427425-98-6) is available at 95–97% purity . While absolute purity differences of 2–3% may appear modest, the availability of 98% purity with full analytical characterization reduces the risk of unidentified impurities confounding biological assay results, particularly in high-throughput screening campaigns where trace impurities can generate false positives or negatives.

Purity Quality control Batch certification

Best-Fit Research and Industrial Application Scenarios for 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester


Medicinal Chemistry: PARP14 and PARP Family Inhibitor Lead Optimization

The target compound serves as a direct entry point into the 2-aminobenzothiazole-4-carboxylate scaffold class, which has yielded a validated PARP14 inhibitor (IC₅₀ = 1.69 μM, X-ray co-crystal structure confirmed) via Pd-catalyzed N-arylation [1]. The 6-chloro substituent provides both a halogen bonding handle for target engagement and a diversification site for parallel library synthesis through cross-coupling chemistry. The 4-methyl ester can be hydrolyzed to the carboxylic acid for improved solubility or directly converted to amides for SAR exploration. Procurement of 98% purity material with full analytical certification supports reproducible SAR studies.

Antimicrobial Drug Discovery: 6-Chloro-Benzothiazole Antibacterial SAR

The 2-NH₂-6-Cl benzothiazole core present in the target compound is a recognized antibacterial pharmacophore, with structurally proximal derivatives exhibiting MIC values of 1.56–8 μg/mL against pathogenic Gram-positive bacteria [1][2]. The 4-COOMe group provides an additional vector for modulating physicochemical properties without perturbing the core antibacterial pharmacophore. The target compound is therefore a suitable starting material for synthesizing focused libraries aimed at improving antibacterial potency while maintaining or optimizing drug-like properties (LogP ~2.5, TPSA 93.4 Ų).

Chemical Biology: Bifunctional Probe Synthesis via Orthogonal Handles

The three orthogonal reactive handles (2-NH₂, 6-Cl, 4-COOMe) enable sequential, chemoselective elaboration of the benzothiazole core [1][2]. For example, the 2-NH₂ can be functionalized with a targeting ligand, the 6-Cl can undergo Suzuki coupling to install a fluorophore or affinity tag, and the 4-COOMe can be hydrolyzed for improved aqueous solubility or conjugated to a linker. This orthogonal reactivity profile, combined with the compound's favorable drug-like properties (MW 242.68, LogP 2.58, TPSA 93.4 Ų), makes it an attractive scaffold for constructing chemical biology probes such as PROTACs, fluorescent probes, or photoaffinity labeling reagents.

Kinase Inhibitor Discovery: EGFR-Targeted Benzothiazole Scaffold

2-Aminobenzothiazole derivatives bearing 6-chloro substitution have been disclosed in patent literature as EGFR inhibitors with activity against tumor cells expressing wild-type EGFR (EGFRWT) [1]. The broader class of N-substituted 2′-(aminoaryl)benzothiazoles has been validated as kinase inhibitor hits through scaffold-hopping approaches, with binding confirmed against multiple kinase targets [2]. The target compound's 4-COOMe group offers a convenient point for introducing solubilizing or potency-enhancing substituents through amide bond formation, while the 6-Cl position can be further diversified to explore kinase selectivity.

Quote Request

Request a Quote for 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.